![molecular formula C12H13N3O3S B2970694 6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 455949-97-0](/img/structure/B2970694.png)
6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Solar Cells and Electron Transport Materials
A bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor, which utilizes diketopyrrolopyrrole (DPP) as terminal functionalities, has shown promise in organic solar cells, displaying high optical absorption coefficient, good solubility, thermal stability, promising optoelectronic properties, and high electron mobility. This compound achieved an encouraging efficiency of 5.42% when paired with poly(3-hexylthiophene) (Gupta et al., 2017).
Additionally, an alcohol-soluble n-type conjugated polyelectrolyte (n-CPE), which contains a DPP backbone, was synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). Its electron-deficient nature and planar structure endowed it with high conductivity and electron mobility, resulting in enhanced power conversion efficiency (PCE) (Hu et al., 2015).
Antiviral and Antitumor Activities
Compounds derived from thieno[2,3-d]pyrimidine-2,4-dione have been explored for their antiviral and antitumor activities. Notably, one derivative displayed significant in vitro activity against human cytomegalovirus (HCMV), demonstrating potency against both standard and drug-resistant virus strains without inhibiting other herpesviruses or the human immunodeficiency virus (Revankar et al., 1998).
In the realm of antitumor research, a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor was synthesized, showing selectivity for proton-coupled folate transporter and folate receptor over the reduced folate carrier. It inhibited β-glycinamide ribonucleotide formyltransferase (GARFTase) and demonstrated potent antitumor activity both in vitro and in vivo (Wang et al., 2011).
Photophysical and Electronic Properties
Research on DPP derivatives has also focused on their optical and electronic properties. One study synthesized pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives to explore their photophysical characteristics, revealing weak luminescence and low radiative rates consistent with theoretical predictions. These findings underscore the importance of structural modifications to tune the electronic and photophysical properties of DPP derivatives for specific applications (Gendron et al., 2014).
Propiedades
IUPAC Name |
6-(2-hydroxyethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-4-3-15-6-7-9(11(15)17)10(14-12(18)13-7)8-2-1-5-19-8/h1-2,5,10,16H,3-4,6H2,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLPMTSQMIGXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-2-methoxy-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2970611.png)
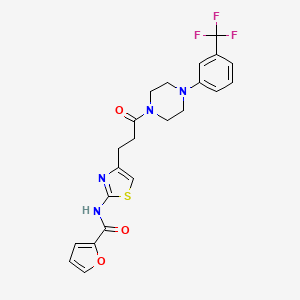
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2970613.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)
![N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2970617.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2970620.png)
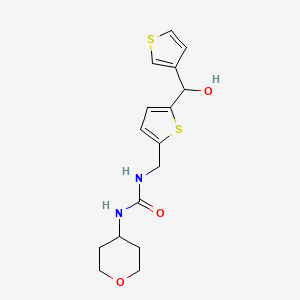
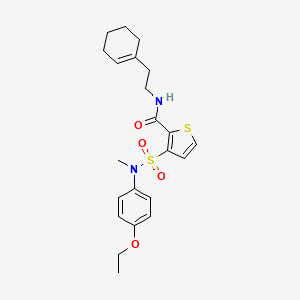
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)
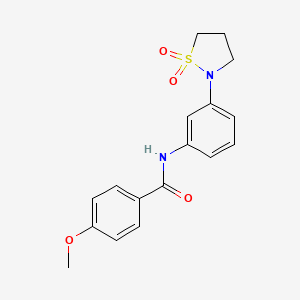
![1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2970628.png)
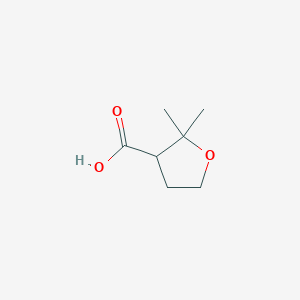
![2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide](/img/structure/B2970634.png)
